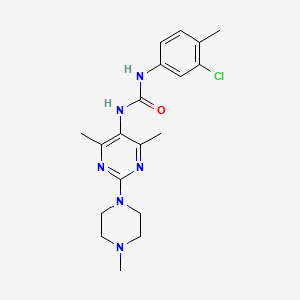
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide, also known as BPTP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of pharmacology. BPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. In
Wissenschaftliche Forschungsanwendungen
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been investigated for its potential anti-cancer properties, as PTP1B is overexpressed in many cancer cells and contributes to their survival and proliferation.
Wirkmechanismus
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in cells, leading to improved glucose metabolism. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth and survival of cancer cells by disrupting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects
In animal studies, N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been shown to improve glucose tolerance and insulin sensitivity, leading to lower blood glucose levels and improved glucose metabolism. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been shown to reduce body weight and improve lipid metabolism in obese mice. In cancer cells, N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit cell growth and induce apoptosis, leading to reduced tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo experiments. Its specificity for PTP1B makes it a useful tool for studying the role of this enzyme in various biological processes. However, the use of N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide in animal studies is limited by its poor solubility and bioavailability, which may require the use of specialized delivery methods.
Zukünftige Richtungen
Future research on N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide could focus on improving its solubility and bioavailability for use in animal studies. The development of more potent and selective inhibitors of PTP1B could also be explored for their potential therapeutic applications in the treatment of type 2 diabetes and cancer. Additionally, the role of PTP1B in other biological processes, such as immune function and neurodegenerative diseases, could be further investigated using N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide as a tool.
Synthesemethoden
The synthesis of N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the condensation of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetophenylthio)aniline. This intermediate is then reacted with isobutyraldehyde to form the corresponding imine, which is reduced to the amine using sodium borohydride. The resulting amine is then coupled with 3-(prop-2-enoylamino)propanoic acid to form N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide.
Eigenschaften
IUPAC Name |
N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-14(20)17-8-7-15(21)18-11-5-6-12-13(9-11)22-16(19-12)10(2)3/h4-6,9-10H,1,7-8H2,2-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNUEWOEWKHOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2483034.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
![N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2483038.png)
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)





![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)
![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)